molecular formula C₂₃H₂₄N₃NaO₆ B1140992 Topotecan Carboxylic Acid Sodium Salt CAS No. 123949-08-6

Topotecan Carboxylic Acid Sodium Salt

Cat. No.: B1140992
CAS No.: 123949-08-6
M. Wt: 461.44
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Description

Topotecan Carboxylic Acid Sodium Salt is a novel carboxylate metabolite of Topotecan, a semi-synthetic derivative of camptothecin. Camptothecin is a quinoline alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Topotecan Carboxylic Acid Sodium Salt, a novel carboxylate metabolite of Topotecan , primarily targets DNA topoisomerases, type I . DNA topoisomerases are enzymes in the cell nucleus that regulate DNA topology (3-dimensional conformation) and facilitate nuclear processes such as DNA replication, recombination, and repair .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication process. By inhibiting topoisomerase I, it interrupts cell division processes . The interruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Topotecan is metabolized in the liver to N-demethylated metabolite . It is excreted in urine (51%; 3% as N-desmethyl topotecan) and feces (18%; 2% as N-desmethyl topotecan) . The elimination rate of topotecan is independent of the dose . The plasma kinetics of topotecan could be described best using an open two-compartment model with t1/2 (α) and t1/2 (β) of 8.1 (range 0.3 to 40.7) min and 132 (range 49 to 286) min, respectively .

Result of Action

The result of this compound’s action is the accumulation of cleavable complexes and single-strand DNA breaks . This leads to the interruption of cell division processes, which can result in cell death . This is particularly effective against rapidly dividing cells, such as those found in various types of cancer .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The lactone structure of topotecan, which is in equilibrium with the inactive ring-opened hydroxy acid, is essential for its activity . The open form predominates at physiological pH . Moreover, this ionic form preferentially binds to the human serum albumin (HSA), lowering the concentration of the accessible drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

Topotecan Carboxylic Acid Sodium Salt can be synthesized from Topotecan hydrochloride through a series of chemical reactions. The process involves the dissociation of Topotecan hydrochloride followed by ester hydrolysis and ring-opening reactions . The reaction conditions typically include the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Topotecan Carboxylic Acid Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced solubility and stability compared to camptothecin. This makes it a valuable tool in research and potential therapeutic applications. Its ability to form stable complexes with topoisomerase I and its derivatives provides a distinct advantage in studying DNA replication and developing new anticancer drugs .

Properties

IUPAC Name

sodium;(2S)-2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1/t23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNSEUWGSSBVQF-BQAIUKQQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N3NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676166
Record name Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123949-08-6
Record name Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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